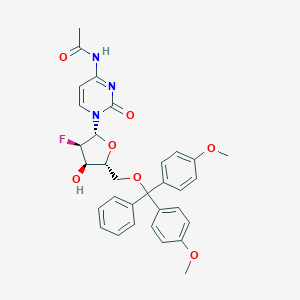

5'-O-DMT-N4-Ac-2'-F-dC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFNUYITABZZQS-PYYPWFDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622383 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-98-9 | |

| Record name | N-Acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159414-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC: A Core Component in Modified Oligonucleotide Synthesis

For researchers, scientists, and professionals in the field of drug development, the precise chemical synthesis of modified oligonucleotides is paramount for advancing therapeutic and diagnostic applications. This guide provides a comprehensive technical overview of 5'-O-DMT-N4-Ac-2'-F-dC, a key building block in the synthesis of oligonucleotides containing 2'-fluoro modifications.

This compound is a chemically modified and protected derivative of 2'-deoxycytidine (B1670253). Its full chemical name is 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxy-2'-fluorocytidine . This compound is a crucial precursor to the corresponding phosphoramidite (B1245037), which is used in automated solid-phase synthesis of oligonucleotides. The strategic placement of protecting groups and the 2'-fluoro modification are essential for its function.

The core structure of this molecule features three key modifications to the standard 2'-deoxycytidine nucleoside:

-

A 5'-O-Dimethoxytrityl (DMT) group : This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its primary role is to prevent unwanted reactions at this position during the oligonucleotide synthesis cycle. The DMT group is selectively removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

-

An N4-Acetyl (Ac) group : This base-labile protecting group is attached to the exocyclic amino group of the cytosine base. Its purpose is to prevent side reactions during the phosphoramidite chemistry used in oligonucleotide synthesis.

-

A 2'-Fluoro (F) group : This modification at the 2' position of the ribose sugar confers desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced binding affinity to target RNA sequences.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and typical quality specifications for this compound and its corresponding phosphoramidite.

| Property | Value |

| CAS Number | 159414-98-9 |

| Molecular Formula | C32H32FN3O7 |

| Molecular Weight | 589.61 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in DMSO (≥250 mg/mL), Dichloromethane (B109758), Acetonitrile |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. |

| Physicochemical Properties of this compound. |

| Parameter | Typical Specification | Method of Analysis |

| Purity (HPLC) | ≥98.0% | RP-HPLC |

| 31P NMR Purity | ≥98.0% | 31P NMR |

| Identity | Conforms to structure | 1H NMR, Mass Spec. |

| Moisture Content | < 0.5% | Karl Fischer Titration |

| Typical Quality Specifications for this compound Phosphoramidite. |

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent conversion to the phosphoramidite, as well as its use in solid-phase oligonucleotide synthesis. These protocols are synthesized from various literature sources for similar modified nucleosides.

I. Synthesis of this compound

The synthesis is a multi-step process starting from 2'-deoxy-2'-fluorocytidine (B130037).

Step 1: 5'-O-DMT Protection of 2'-deoxy-2'-fluorocytidine

-

Materials : 2'-deoxy-2'-fluorocytidine, anhydrous pyridine (B92270), 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure :

-

Dissolve 2'-deoxy-2'-fluorocytidine in anhydrous pyridine.

-

Add DMT-Cl portion-wise to the solution at room temperature while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-2'-deoxy-2'-fluorocytidine.

-

Step 2: N4-Acetylation of 5'-O-DMT-2'-deoxy-2'-fluorocytidine

-

Materials : 5'-O-DMT-2'-deoxy-2'-fluorocytidine, anhydrous pyridine, acetic anhydride (B1165640), DCM, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure :

-

Dissolve 5'-O-DMT-2'-deoxy-2'-fluorocytidine in anhydrous pyridine.

-

Add acetic anhydride and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the pyridine and dissolve the residue in DCM.

-

Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography to obtain this compound.

-

II. Preparation of this compound-3'-CE Phosphoramidite

The protected nucleoside is then converted to its phosphoramidite derivative for use in automated DNA/RNA synthesizers.

-

Materials : this compound, anhydrous DCM, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Procedure :

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add DIPEA to the solution.

-

Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR).

-

Quench the reaction with methanol and dilute with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude phosphoramidite by silica gel chromatography.

-

III. Solid-Phase Oligonucleotide Synthesis

The this compound-3'-CE phosphoramidite is used in a standard four-step cycle on an automated synthesizer.

-

Step 1: Detritylation : The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) in DCM.

-

Step 2: Coupling : The this compound phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step 3: Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Step 4: Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

IV. Deprotection of the Oligonucleotide

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Cleavage from Support and Removal of Phosphate Protecting Groups : The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. This cleaves the succinyl linker, releasing the oligonucleotide into solution, and also removes the cyanoethyl protecting groups from the phosphate backbone.

-

Base Deprotection (Removal of N4-Acetyl Group) : The oligonucleotide solution in ammonium hydroxide is heated (typically at 55°C for 8-16 hours) to remove the acetyl protecting groups from the cytosine bases. For oligonucleotides containing other sensitive modifications, milder deprotection conditions using reagents like methylamine/ammonia (AMA) or potassium carbonate in methanol may be employed.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of this compound and its phosphoramidite.

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

An In-depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modified nucleoside, 5'-O-DMT-N4-Ac-2'-F-dC, a critical building block in the chemical synthesis of modified DNA and RNA oligonucleotides. This document details its chemical structure, physicochemical properties, and its application in solid-phase oligonucleotide synthesis, offering valuable information for researchers and professionals in the fields of molecular biology, drug development, and diagnostics.

Core Structure and Key Modifications

This compound is a derivative of 2'-deoxycytidine (B1670253) (dC) that has been chemically modified at three key positions to make it suitable for automated solid-phase oligonucleotide synthesis. These modifications play crucial roles in protecting the nucleoside during the synthesis cycles and enabling efficient and specific chain elongation.

The core structure consists of:

-

A 2'-deoxycytidine base: The fundamental building block of DNA.

-

5'-O-Dimethoxytrityl (DMT) group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. This group protects the 5'-hydroxyl during the coupling reaction and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide. Its cleavage releases a brightly colored cation, which allows for real-time monitoring of the synthesis efficiency.

-

N4-Acetyl (Ac) group: This group protects the exocyclic amine of the cytosine base. This protection is necessary to prevent unwanted side reactions at the amine group during the phosphoramidite (B1245037) coupling chemistry.

-

2'-Fluoro (F) modification: A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification imparts unique and desirable properties to the resulting oligonucleotide, such as increased thermal stability of duplexes and enhanced resistance to nuclease degradation.

Below is a diagram illustrating the logical relationship of the structural components of this compound.

Caption: Structural components of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C32H32FN3O7 | [] |

| Molecular Weight | 589.61 g/mol | [] |

| CAS Number | 159414-98-9 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (250 mg/mL) | [3] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [] |

Experimental Protocols

Synthesis of this compound

-

Protection of the N4-amino group: The exocyclic amine of the cytosine base is typically protected with an acetyl group using acetic anhydride (B1165640) in the presence of a base.

-

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is subsequently protected with a dimethoxytrityl (DMT) group using DMT-chloride in a pyridine (B92270) solution.

-

Purification: The final product is purified using column chromatography to remove impurities and unreacted reagents.

The characterization of the final product would be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This compound, after conversion to its 3'-phosphoramidite derivative, is used in automated solid-phase oligonucleotide synthesis. The synthesis cycle is a series of repeated chemical reactions that add one nucleotide at a time to a growing chain attached to a solid support.

The standard phosphoramidite synthesis cycle consists of four main steps:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain using a mild acid, typically trichloroacetic acid (TCA) in an anhydrous solvent. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole, and then reacts with the free 5'-hydroxyl of the growing chain to form a phosphite (B83602) triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., a mixture of acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants in the final oligonucleotide.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

The following diagram illustrates the workflow of solid-phase oligonucleotide synthesis using a 2'-fluoro-modified phosphoramidite.

Caption: Workflow of solid-phase oligonucleotide synthesis.

Applications and Significance

The incorporation of this compound into oligonucleotides offers significant advantages for various research and therapeutic applications:

-

Antisense Oligonucleotides: The 2'-fluoro modification enhances the binding affinity of antisense oligonucleotides to their target mRNA and increases their resistance to nuclease degradation, leading to improved efficacy and duration of action.

-

siRNA Therapeutics: 2'-fluoro modified siRNAs exhibit increased stability in biological fluids and can reduce off-target effects.

-

Aptamers: The introduction of 2'-fluoro modifications can improve the binding affinity and nuclease resistance of aptamers, making them more robust for diagnostic and therapeutic applications.

-

Diagnostic Probes: Oligonucleotides containing 2'-fluoro modifications can be used as highly specific and stable probes in various molecular diagnostic assays.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the 4,4'-Dimethoxytrityl (DMT) Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of nucleoside chemistry, particularly in the automated solid-phase synthesis of oligonucleotides, the 4,4'-dimethoxytrityl (DMT) group stands as an indispensable guardian. Its strategic use as a protecting group for the 5'-hydroxyl function of nucleosides is fundamental to the construction of synthetic DNA and RNA, which are critical tools in modern research, diagnostics, and therapeutics. This technical guide provides an in-depth exploration of the DMT group's function, properties, and application, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Function and Key Properties of the DMT Group

The primary role of the DMT group in nucleoside chemistry is the selective and reversible protection of the 5'-primary hydroxyl group.[1] This protection is crucial for directing the stepwise, 3'-to-5' synthesis of oligonucleotides in the widely adopted phosphoramidite (B1245037) method.[1][2] The selection of the DMT group for this pivotal role is attributed to a unique combination of properties:

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric hindrance, ensuring its preferential reaction with the less sterically hindered 5'-primary hydroxyl group over the 2'- and 3'-secondary hydroxyls.[1] This selectivity is a cornerstone of controlled oligonucleotide synthesis.

-

Acid Lability: The DMT group is stable under the neutral and basic conditions required for the coupling and oxidation steps of phosphoramidite chemistry. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that allows for its timely removal to enable the next coupling cycle.[1][3]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as the dimethoxytrityl cation (DMT+), which imparts a characteristic bright orange color to the solution and exhibits a strong absorbance maximum around 495-498 nm.[2][4] The intensity of this color is directly proportional to the amount of DMT group cleaved, providing a real-time spectrophotometric method to monitor the efficiency of each coupling step.[4][5]

Quantitative Data

The efficiency of the protection and deprotection steps involving the DMT group is critical for the overall yield and purity of the synthesized oligonucleotides.

Table 1: Typical Yields for 5'-O-DMT Protection of Deoxynucleosides

| Nucleoside | Protecting Group | Typical Yield (%) |

| 2'-Deoxythymidine (dT) | DMT | ~98% |

| N⁶-Benzoyl-2'-deoxyadenosine (dABz) | DMT | 80-90% |

| N⁴-Benzoyl-2'-deoxycytidine (dCBz) | DMT | 80-90% |

| N²-Isobutyryl-2'-deoxyguanosine (dGiBu) | DMT | ~76%[6] |

Note: Yields can vary depending on the specific reaction conditions and the protecting groups on the nucleobases.

Table 2: Comparison of Common Detritylation Reagents in Solid-Phase Synthesis

| Reagent | Typical Concentration | Relative Speed | Potential for Depurination |

| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Fast | Higher risk, especially for purine-rich sequences[2][7] |

| Dichloroacetic Acid (DCA) | 3-10% in Dichloromethane or Toluene | Slower than TCA | Lower risk compared to TCA[3][8] |

| Difluoroacetic Acid (DFA) | N/A | Comparable to DCA | A potential alternative to avoid impurities found in DCA[9] |

Table 3: Spectrophotometric Properties of the DMT Cation for Monitoring

| Parameter | Value |

| Absorbance Maximum (λmax) | 495-500 nm[4][10] |

| Molar Extinction Coefficient (ε) at ~500 nm | ~70,000 M-1cm-1 (in strong acid) |

| Secondary Absorbance Peak | 410 nm[10] |

| Molar Extinction Coefficient (ε) at 410 nm | 28,690 M-1cm-1[10] |

Signaling Pathways and Experimental Workflows

DMT Protection of a Nucleoside

The protection of the 5'-hydroxyl group is the initial step in preparing a nucleoside for phosphoramidite synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atdbio.com [atdbio.com]

- 5. benchchem.com [benchchem.com]

- 6. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]

- 9. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

The Indispensable Role of the N4-Acetyl Protecting Group for Cytidine in Modern Chemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleic acid chemistry and the development of oligonucleotide-based therapeutics, precision and control are paramount. The chemical synthesis of DNA and RNA requires a carefully orchestrated series of reactions where specific functional groups must be temporarily masked to prevent unwanted side reactions. For the nucleoside cytidine (B196190), the N4-acetyl group serves as a cornerstone protecting group, enabling the high-fidelity synthesis of custom oligonucleotides for a vast array of research and therapeutic applications. This guide provides a comprehensive overview of the N4-acetyl group's function, application, and the quantitative data that underpins its widespread use.

The Rationale for Protecting Cytidine's Exocyclic Amine

The primary amino group at the N4 position of the cytosine base is nucleophilic and can react with the activated phosphoramidite (B1245037) monomers used during oligonucleotide synthesis. This undesirable reaction can lead to chain branching and the formation of modified, non-natural linkages, ultimately resulting in the failure of the synthesis and a complex mixture of byproducts. To ensure that the oligonucleotide chain is extended correctly, this exocyclic amine must be rendered unreactive for the duration of the synthesis.

The N4-acetyl group is an ideal choice for this purpose due to a combination of factors:

-

Sufficient Stability: It is robust enough to withstand the various conditions of the automated solid-phase oligonucleotide synthesis cycle, including the acidic detritylation, coupling, capping, and oxidation steps.

-

Facile Removal: Despite its stability during synthesis, the acetyl group can be cleanly and efficiently removed under mild basic conditions at the end of the process, typically using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. This deprotection step regenerates the natural cytidine residue in the final oligonucleotide product.

-

Improved Solubility: The acetylated nucleoside often exhibits improved solubility in the organic solvents used in solid-phase synthesis.

Comparative Analysis of Cytidine Protecting Groups

While the N4-acetyl group is widely used, other protecting groups such as benzoyl (Bz) and isobutyryl (iBu) are also employed. The choice of protecting group can influence the deprotection kinetics and the overall efficiency of the synthesis.

| Protecting Group | Structure | Deprotection Conditions | Half-Life (t½) for Deprotection | Key Advantages | Key Disadvantages |

| Acetyl (Ac) | -COCH₃ | Concentrated NH₄OH at 55°C | ~10 minutes | Rapid deprotection, cost-effective. | Can be susceptible to premature removal under certain conditions. |

| Benzoyl (Bz) | -COC₆H₅ | Concentrated NH₄OH at 55°C | ~2 hours | Highly stable during synthesis, standard for many applications. | Slower deprotection can be a bottleneck in high-throughput synthesis. |

| Isobutyryl (iBu) | -COCH(CH₃)₂ | Concentrated NH₄OH at 55°C | ~30 minutes | Good balance of stability and deprotection speed. | Not as commonly used as Ac or Bz. |

Experimental Protocols

The following sections provide standardized protocols for the protection of cytidine with an acetyl group and its subsequent removal.

Synthesis of N4-Acetylcytidine

This protocol describes a common method for the selective N-acetylation of cytidine.

Materials:

-

Cytidine

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend cytidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Add acetic anhydride dropwise to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess acetic anhydride by adding methanol and stirring for 30 minutes.

-

Remove the solvents under reduced pressure (rotary evaporation).

-

The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

-

Fractions containing the pure N4-acetylcytidine are pooled and the solvent is evaporated to yield the final product as a white solid.

Deprotection of N4-Acetyl Group from an Oligonucleotide

This protocol outlines the final deprotection step after solid-phase synthesis.

Materials:

-

Synthesized oligonucleotide bound to the solid support (e.g., CPG)

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Sterile, nuclease-free water

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly and place it in a heating block or oven set to 55°C.

-

Heat for 4-8 hours. This step simultaneously cleaves the oligonucleotide from the solid support and removes the acetyl protecting groups from the cytidine bases (as well as other base-labile protecting groups).

-

After heating, allow the vial to cool to room temperature.

-

Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile microcentrifuge tube.

-

The solid support can be washed with a small amount of nuclease-free water to recover any remaining product.

-

The resulting oligonucleotide solution is typically dried down (e.g., using a vacuum concentrator) before purification by HPLC or other methods.

Visualizing the Role of N4-Acetylcytidine in Synthesis

The following diagrams illustrate the chemical transformation and the workflow where the N4-acetyl group is critical.

Caption: Chemical protection of cytidine via acetylation.

Caption: Role of N4-acetylcytidine in the oligonucleotide synthesis cycle.

Conclusion

The N4-acetyl protecting group is a vital tool in the synthesis of cytidine-containing oligonucleotides. Its reliable performance, characterized by stability during synthesis and clean, rapid removal post-synthesis, has made it a standard in both academic research and the industrial production of nucleic acid-based therapeutics. A thorough understanding of its chemical properties, comparative advantages, and the protocols for its use and removal is essential for any professional engaged in the field of drug development and nucleic acid chemistry. The continued refinement of protection strategies, including the use of the N4-acetyl group, will be crucial in advancing the next generation of genetic medicines.

In-Depth Technical Guide: 5'-O-DMT-N4-Ac-2'-F-dC

CAS Number: 159414-98-9

This technical guide provides a comprehensive overview of 5'-O-DMT-N4-Ac-2'-F-dC, a crucial modified nucleoside for the synthesis of fluorinated oligonucleotides. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of this compound, along with its applications in the production of nucleic acid-based therapeutics and research tools.

Core Compound Properties

This compound is a protected 2'-deoxy-2'-fluorocytidine (B130037) derivative. The key structural features include a 2'-fluoro modification on the ribose sugar, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, and an acetyl group protecting the N4-amino group of the cytidine (B196190) base.[1] These modifications impart desirable properties for its use in solid-phase oligonucleotide synthesis.

| Property | Value |

| CAS Number | 159414-98-9 |

| Molecular Formula | C32H32FN3O7 |

| Molecular Weight | 589.61 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724) and dichloromethane |

| Primary Application | Building block for oligonucleotide synthesis |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the commercially available 2'-deoxy-2'-fluorocytidine. The workflow involves the protection of the N4-amino group and the 5'-hydroxyl group.

Experimental Protocols

Step 1: N4-Acetylation of 2'-Deoxy-2'-fluorocytidine

This procedure is based on standard nucleoside acylation protocols.

-

Dissolution: Dissolve 2'-deoxy-2'-fluorocytidine in a suitable solvent, such as a mixture of pyridine (B92270) and dichloromethane.

-

Acylation: Add acetic anhydride (B1165640) to the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then co-evaporated with a solvent like toluene (B28343) to remove residual pyridine.

-

Purification: The crude N4-acetyl-2'-deoxy-2'-fluorocytidine (N4-Ac-2'-F-dC) can be purified by silica (B1680970) gel column chromatography.

Step 2: 5'-O-DMT Protection of N4-Ac-2'-F-dC

This protocol follows the general procedure for the dimethoxytritylation of nucleosides.

-

Drying: The purified N4-Ac-2'-F-dC is dried by co-evaporation with anhydrous pyridine.

-

Reaction: The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C. The reaction is stirred at room temperature and monitored by TLC.

-

Quenching: Upon completion, the reaction is quenched by the addition of methanol.

-

Extraction: The reaction mixture is concentrated, and the residue is dissolved in dichloromethane. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The final product, this compound, is purified by silica gel column chromatography.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the DMT group (aromatic protons and methoxy (B1213986) groups), the acetyl group, and the protons of the fluorinated ribose and cytidine base. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals of the DMT, acetyl, and fluorinated sugar moieties. |

| Mass Spectrometry (ESI-MS) | A major peak corresponding to the molecular ion of the product. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). |

Application in Oligonucleotide Synthesis

This compound is primarily used as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The 2'-fluoro modification enhances the binding affinity of the resulting oligonucleotide to its target RNA and increases its resistance to nuclease degradation, making it a valuable modification for therapeutic applications such as antisense oligonucleotides and siRNAs.

Deprotection and Purification of the Final Oligonucleotide

After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. The acetyl group on the cytidine base is typically removed under basic conditions, for example, with aqueous ammonia. The final DMT group can be removed either on the synthesizer or during the purification process. Purification of the full-length 2'-fluoro modified oligonucleotide is commonly achieved by reverse-phase HPLC.[2]

References

molecular weight of 5'-O-DMT-N4-Ac-2'-F-dC

An In-depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC

This document provides a detailed overview of the physicochemical properties of this compound, a modified nucleoside crucial for the synthesis of DNA and RNA. This guide is intended for researchers, scientists, and professionals engaged in drug development and nucleic acid chemistry.

Core Physicochemical Data

The fundamental quantitative data for this compound is summarized in the table below. This information is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Weight | 589.61 g/mol |

| Molecular Formula | C32H32FN3O7 |

| CAS Number | 159414-98-9 |

| Appearance | White to off-white solid |

Molecular Structure and Components

The structure of this compound is composed of several key functional groups that enable its use in oligonucleotide synthesis. The logical relationship between these components is illustrated in the diagram below.

Caption: Key functional groups of the modified nucleoside.

Experimental Protocols

While specific experimental protocols can vary based on the application, the use of this compound in solid-phase oligonucleotide synthesis generally follows a standard phosphoramidite (B1245037) chemistry workflow. A generalized protocol is outlined below.

General Protocol for Incorporation of this compound into an Oligonucleotide:

-

Deprotection (Detritylation): The 5'-O-DMT group of the solid-support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

-

Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N4-acetyl group on the cytidine (B196190) base) are removed using a strong base (e.g., ammonium (B1175870) hydroxide).

-

Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC).

The logical flow of this synthetic process is depicted in the following workflow diagram.

Caption: Workflow for oligonucleotide synthesis.

Solubility Profile of 5'-O-DMT-N4-Ac-2'-F-dC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5'-O-DMT-N4-Ac-2'-F-dC, a critical building block in the synthesis of modified oligonucleotides for therapeutic and research applications. Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, purification, and utilization in solid-phase and solution-phase oligonucleotide synthesis.

Core Concepts: Structure and Solubility

This compound is a modified deoxycytidine nucleoside. The key structural features influencing its solubility are:

-

5'-O-DMT (Dimethoxytrityl) group: This bulky, hydrophobic protecting group at the 5'-hydroxyl position significantly increases the lipophilicity of the molecule, rendering it highly soluble in a range of organic solvents.

-

N4-Acetyl (Ac) group: This protecting group on the exocyclic amine of the cytosine base further enhances its solubility in non-polar organic solvents.

-

2'-Fluoro (F) substitution: The replacement of the 2'-hydroxyl group with a fluorine atom increases the hydrophobicity of the sugar moiety compared to its natural counterpart.[1]

Collectively, these modifications result in a compound that is well-suited for the anhydrous conditions required for phosphoramidite-based oligonucleotide synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents and solvent systems. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the isomeric purity of the compound.

| Solvent/Solvent System | Concentration | Molarity (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL[2][3] | 424.01 mM | Ultrasonic treatment may be required to achieve complete dissolution. The use of hygroscopic DMSO can negatively impact solubility.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 3.53 mM | Forms a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 3.53 mM | Forms a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.53 mM | Forms a clear solution. |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a thermostatically controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solutions by HPLC with UV detection at an appropriate wavelength (e.g., the λmax of the compound).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in mg/mL or mol/L.

-

Logical Workflow of Oligonucleotide Synthesis

The primary application of this compound is as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The following diagram illustrates the key steps in a single coupling cycle.

Caption: Logical workflow of a single coupling cycle in solid-phase oligonucleotide synthesis.

Conclusion

This compound exhibits high solubility in DMSO and is expected to be readily soluble in a variety of organic solvents commonly used in oligonucleotide synthesis. The provided experimental protocol offers a reliable method for determining its solubility in specific solvents to optimize reaction conditions and purification procedures. A thorough understanding of its solubility is crucial for researchers and professionals in the field of drug development and nucleic acid chemistry to ensure the efficient and reproducible synthesis of high-quality modified oligonucleotides.

References

Safeguarding the Integrity of a Key Oligonucleotide Building Block: A Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 5'-O-DMT-N4-Ac-2'-F-dC, a critical modified nucleoside for the synthesis of therapeutic and research-grade DNA and RNA oligonucleotides. Addressed to researchers, scientists, and professionals in drug development, this document outlines best practices to ensure the chemical integrity and performance of this compound.

Compound Overview

This compound, or 2'-Fluoro-N4-acetyl-5'-O-dimethoxytrityl-2'-deoxycytidine, is a modified deoxynucleoside. Its structure is engineered with specific protecting groups to facilitate its use in automated solid-phase oligonucleotide synthesis via the phosphoramidite (B1245037) method. The key structural features are:

-

5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function, essential for the stepwise, 3'-to-5' direction of synthesis. Its removal allows for the subsequent coupling reaction.

-

N4-Acetyl (Ac) group: Protects the exocyclic amine of the cytosine base from engaging in unwanted side reactions during the synthesis cycles.

-

2'-Fluoro (F) modification: A modification on the sugar moiety that can confer desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and binding affinity.

The stability of these protecting groups and the overall molecular structure is paramount for achieving high coupling efficiency and the synthesis of high-purity oligonucleotides.

Stability Profile

The chemical stability of this compound is influenced by several factors, primarily moisture, temperature, and pH. While specific, long-term degradation kinetics for this particular molecule are not extensively published, its stability profile can be inferred from the known chemistry of similar protected nucleosides and phosphoramidites used in oligonucleotide synthesis.

Key Sensitivities:

-

Moisture: The presence of water can lead to the hydrolysis of the phosphoramidite moiety (if in the amidite form) and can also affect the integrity of the protecting groups over extended periods. Modified nucleosides, especially in solution, are susceptible to degradation in the presence of water.

-

Acidic Conditions: The DMT group is highly susceptible to cleavage under acidic conditions. Exposure to acid will result in the premature removal of this protecting group, rendering the compound unsuitable for controlled synthesis.

-

Basic Conditions: While the acetyl protecting group is relatively stable, prolonged exposure to strong bases can lead to its removal. The conditions for its eventual removal during the deprotection of the final oligonucleotide are typically well-controlled.

-

Light: As with many complex organic molecules, prolonged exposure to light can potentially lead to degradation. Therefore, protection from light is a recommended practice.

Recommended Storage Conditions

To maintain the purity and reactivity of this compound, the following storage conditions are recommended based on supplier data sheets and general laboratory practices for modified nucleosides.

Solid Form

| Parameter | Recommended Condition | Rationale |

| Temperature | 4°C | To minimize thermal degradation over long-term storage. |

| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | To prevent hydrolysis and oxidation. |

| Light | Protect from light (amber vial) | To prevent photodegradation. |

| Container | Tightly sealed vial | To prevent moisture ingress. |

Table 1: Recommended Storage Conditions for Solid this compound

In Solution

Stock solutions of this compound are often prepared for use in automated synthesizers. The stability in solution is significantly reduced compared to the solid form.

| Parameter | Short-Term Storage | Long-Term Storage | Rationale |

| Temperature | -20°C[1][2][3] | -80°C[1][2][3] | To significantly slow down degradation processes in solution. |

| Solvent | Anhydrous DMSO[3] or other suitable anhydrous organic solvent | Anhydrous DMSO[3] or other suitable anhydrous organic solvent | The use of anhydrous solvents is critical to prevent hydrolysis. |

| Duration | Up to 1 month[1][2][3] | Up to 6 months[1][2][3] | To ensure the compound remains within acceptable purity specifications. |

| Light | Protect from light[1][3] | Protect from light[1][3] | To prevent photodegradation in solution. |

| Handling | Aliquot to avoid repeated freeze-thaw cycles | Aliquot to avoid repeated freeze-thaw cycles | Minimizes moisture condensation and thermal stress. |

Table 2: Recommended Storage Conditions for this compound in Solution

Experimental Protocols: General Handling and Preparation for Synthesis

The following section details a generalized protocol for the handling and preparation of this compound for incorporation into an oligonucleotide synthesizer.

Preparation of Stock Solution

Objective: To prepare a stock solution of this compound at a desired concentration for use in oligonucleotide synthesis.

Materials:

-

This compound (solid)

-

Anhydrous Acetonitrile (B52724) (or other appropriate solvent for synthesis)

-

Inert gas (Argon or Nitrogen)

-

Dry, sterile vials with septa

-

Syringes and needles

Procedure:

-

Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

-

Under a stream of inert gas, weigh the required amount of the solid into a dry, sterile vial.

-

Using a syringe, add the appropriate volume of anhydrous acetonitrile to achieve the target concentration.

-

Seal the vial with a septum and cap.

-

Gently agitate the vial until the solid is completely dissolved.

-

If not for immediate use, flush the headspace of the vial with inert gas and store under the recommended conditions (see Table 2).

Visualized Workflows and Relationships

The following diagrams illustrate key aspects of handling and utilizing this compound.

Caption: Recommended workflow for storage and use of this compound.

Caption: Key factors influencing the degradation of this compound.

Conclusion

The chemical integrity of this compound is crucial for the successful synthesis of high-quality modified oligonucleotides. Adherence to the storage and handling guidelines outlined in this technical guide will help to minimize degradation and ensure the optimal performance of this key building block in research and development applications. Researchers and laboratory managers should establish and follow strict protocols to manage the inventory and use of this and other sensitive synthesis reagents.

References

A Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC for Researchers and Drug Development Professionals

An In-depth Overview of a Key Modified Nucleoside for Oligonucleotide Synthesis

This technical guide provides a comprehensive overview of 5'-O-DMT-N4-Ac-2'-F-dC, a crucial modified nucleoside for the synthesis of therapeutic and research-grade oligonucleotides. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key technical data, and a synthesized experimental protocol for its use in solid-phase oligonucleotide synthesis.

Introduction to this compound

This compound is a protected phosphoramidite (B1245037) building block used in the chemical synthesis of DNA and RNA. The key structural features of this molecule are:

-

A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile protecting group is essential for automated solid-phase synthesis, allowing for the stepwise addition of nucleotides.

-

An N4-Acetyl (Ac) protecting group on the cytidine (B196190) base: This group prevents unwanted side reactions at the exocyclic amine during oligonucleotide synthesis.

-

A 2'-Fluorine (F) modification on the deoxyribose sugar: This modification confers desirable properties to the resulting oligonucleotide, such as increased binding affinity to target RNA and enhanced nuclease resistance.

These features make this compound a valuable reagent in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

Commercial Suppliers and Technical Data

A variety of commercial suppliers offer this compound for research and development purposes. The following tables summarize key information from prominent vendors.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Provides detailed technical data and a certificate of analysis. |

| Flexbiosys | --INVALID-LINK-- | Lists the product as a modified nucleoside for DNA or RNA synthesis.[1] |

| MyBioSource | --INVALID-LINK-- | Offers the product as a biochemical for research use.[2] |

| DC Chemicals | --INVALID-LINK-- | Lists the product as a modified nucleoside for DNA or RNA synthesis.[3] |

Table 2: Technical Specifications of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₂FN₃O₇ | [4] |

| Molecular Weight | 589.61 g/mol | [4] |

| CAS Number | 159414-98-9 | MedChemExpress Certificate of Analysis |

| Appearance | White to off-white solid | MedChemExpress Certificate of Analysis |

| Purity (HPLC) | 99.11% | MedChemExpress Certificate of Analysis |

| Storage (Solid) | 4°C, protect from light | MedChemExpress Certificate of Analysis |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [5] |

Experimental Protocols

The following is a synthesized, representative protocol for the incorporation of this compound into an oligonucleotide using automated solid-phase synthesis. This protocol is based on standard phosphoramidite chemistry and procedures for 2'-fluoro-modified oligonucleotides.

Reagents and Materials

-

This compound phosphoramidite

-

Anhydrous Acetonitrile (B52724) (DNA synthesis grade)

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (e.g., Iodine/Water/Pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Cleavage and Deprotection solution: Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) or concentrated Ammonium Hydroxide

-

Controlled Pore Glass (CPG) solid support

-

Automated DNA/RNA synthesizer

Synthesis Cycle

The following diagram illustrates the standard phosphoramidite synthesis cycle.

Protocol Steps:

-

Preparation: Dissolve this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the solution on the automated synthesizer.

-

Deblocking: The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support using the deblocking solution.

-

Coupling: The prepared this compound solution is delivered to the synthesis column along with the activator solution. A coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

The following workflow outlines the post-synthesis processing of the oligonucleotide.

References

- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. glenresearch.com [glenresearch.com]

Synthesis Pathway of 5'-O-DMT-N4-Ac-2'-F-dC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of 5'-O-DMT-N4-Ac-2'-F-dC, a crucial modified nucleoside for the synthesis of therapeutic oligonucleotides. The pathway involves the strategic protection of functional groups to enable site-specific modifications, culminating in a product suitable for solid-phase DNA/RNA synthesis.

Core Synthesis Strategy

The synthesis of this compound is a sequential process that begins with the precursor 2'-fluoro-2'-deoxycytidine. The key transformations involve the protection of the exocyclic amine on the cytidine (B196190) base with an acetyl group, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. This ensures that the 3'-hydroxyl group is the only reactive site available for subsequent phosphoramidite (B1245037) chemistry used in oligonucleotide synthesis.

Synthesis Workflow Diagram

The Core Attributes of 2'-Fluoro-Deoxycytidine Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Mechanism of Action, and Therapeutic Potential

2'-fluoro-deoxycytidine derivatives represent a pivotal class of nucleoside analogs that have demonstrated significant therapeutic impact, particularly in the realms of oncology and virology. The strategic incorporation of a fluorine atom at the 2' position of the deoxyribose sugar ring profoundly influences the molecule's conformational preferences, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the key features of these derivatives, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Assault on Cellular Proliferation

The primary mechanism of action for many 2'-fluoro-deoxycytidine derivatives, exemplified by the widely used anticancer drug gemcitabine (B846) (2',2'-difluoro-deoxycytidine), involves a multi-pronged attack on DNA synthesis and cellular replication.[1][2]

1.1. Incorporation into DNA and "Masked" Chain Termination:

Upon cellular uptake, these derivatives are phosphorylated by deoxycytidine kinase to their active di- and triphosphate forms.[3][4] The triphosphate analog then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[2][3] Once incorporated, the presence of the 2'-fluorine substituent sterically hinders the addition of the next nucleotide, effectively terminating DNA chain elongation.[3] This process is often referred to as "masked chain termination" because the polymerase may add one more nucleotide after the analog before halting, which can evade immediate proofreading and repair mechanisms.[3]

1.2. Inhibition of Ribonucleotide Reductase:

The diphosphate (B83284) form of these derivatives acts as a potent inhibitor of ribonucleotide reductase (RNR).[2][4] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[2] By inhibiting RNR, 2'-fluoro-deoxycytidine derivatives deplete the intracellular pool of deoxyribonucleotides, further hampering DNA replication and repair.[5] This self-potentiating mechanism enhances the overall cytotoxic effect of the drug.[3]

1.3. Induction of Apoptosis via DNA Damage Response:

The disruption of DNA synthesis and the incorporation of the analog into DNA trigger a cellular DNA damage response (DDR).[6] This response activates signaling pathways, prominently the ATR/Chk1 pathway, leading to cell cycle arrest, typically at the G1/S phase boundary.[4][7] If the DNA damage is irreparable, the cell is driven towards programmed cell death, or apoptosis.[1][5] The induction of apoptosis is a key contributor to the therapeutic efficacy of these compounds.

Therapeutic Applications

The unique mechanism of action of 2'-fluoro-deoxycytidine derivatives has led to their successful application in treating a range of diseases.

2.1. Anticancer Activity:

Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][5] Its ability to target rapidly proliferating cancer cells makes it an effective cytotoxic agent. Numerous other derivatives are under investigation for their potential as more potent or selective anticancer drugs.

2.2. Antiviral Activity:

Several 2'-fluoro-deoxycytidine derivatives have demonstrated broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[8] For instance, 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC) has shown inhibitory effects against influenza virus, hepatitis C virus (HCV), and various bunyaviruses.[5][9][10] The mechanism of antiviral action is analogous to the anticancer effects, involving the inhibition of viral DNA or RNA synthesis.

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and antiviral activities of representative 2'-fluoro-deoxycytidine derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth, while EC50 values indicate the concentration needed for a 50% reduction in viral replication. CC50 values represent the concentration that causes 50% cytotoxicity to the host cells.

Table 1: Anticancer Activity of Gemcitabine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| AsPC-1 | Pancreatic | 494 | [11] |

| BxPC-3 | Pancreatic | 494 | [11] |

| MIA PaCa-2 | Pancreatic | 23,900 | [11] |

| Panc-1 | Pancreatic | 23,900 | [11] |

| T24 | Bladder | 3 | [1] |

| Caki-1 | Kidney | 30 | [1] |

| A549 | Lung | 6.6 | [12] |

| H520 | Lung | 46.1 | [12] |

| HT29-D4 | Colorectal | 7.6 | [8] |

| Caco-2 | Colorectal | 11.6 | [8] |

| RKO | Colorectal | 12.5 | [8] |

| MCF-7 | Breast | 12,120 | [13] |

| MDA-MB-231 | Breast | 10,000 | [13] |

Table 2: Antiviral Activity of 2'-Fluoro-Deoxycytidine Derivatives

| Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| 2'-FdC | Influenza A (H5N1) | MDCK | 0.27 | >100 | [5] |

| 2'-FdC | Murine Norovirus | RAW264.7 | 20.92 | 1768 | [7] |

| 2'-FdC | Crimean-Congo Hemorrhagic Fever Virus | Huh7 | 0.061 | >100 | [9] |

| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine | Hepatitis C Virus | Huh-7 | <1 | >10 | [14] |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | MT4 | 0.000073 | >100 | [15] |

Experimental Protocols

4.1. Synthesis of 2'-Deoxy-2'-fluorocytidine (A Representative Protocol)

This protocol outlines a general synthetic route. Specific protecting groups and reagents may vary depending on the desired derivative.

-

Protection of Cytidine (B196190): Protect the 3', 5', and N4 positions of cytidine using appropriate protecting groups (e.g., benzoyl groups).

-

Oxidation: Oxidize the 2'-hydroxyl group to a ketone.

-

Fluorination: Introduce the fluorine atom(s) at the 2' position using a fluorinating agent (e.g., DAST for a single fluorine or Deoxo-Fluor® for difluorination).

-

Deprotection: Remove the protecting groups to yield the final 2'-fluoro-deoxycytidine derivative.

-

Purification: Purify the final product using techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).[6][16]

4.2. High-Performance Liquid Chromatography (HPLC) Purification

-

Column Selection: A reversed-phase C18 column is commonly used for the purification of nucleoside analogs.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Detection: The eluting compounds are monitored using a UV detector, typically at 260 nm.

-

Fraction Collection: Fractions corresponding to the desired product peak are collected.

-

Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to obtain the purified compound.[1][11]

4.3. Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized compound. The coupling constants between fluorine and adjacent protons or carbons provide key information about the stereochemistry at the 2' position.[17][18]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[1][19]

4.4. MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 2'-fluoro-deoxycytidine derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[2][12]

4.5. Plaque Reduction Assay for Antiviral Activity

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the 2'-fluoro-deoxycytidine derivative.

-

Infection: Infect the cell monolayer with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: Calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the compound concentration.[8][20][21]

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in the action of 2'-fluoro-deoxycytidine derivatives.

Caption: Mechanism of action of Gemcitabine.

Caption: Gemcitabine-induced DNA damage response pathway.

5.2. Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel 2'-fluoro-deoxycytidine derivatives.

Caption: High-throughput screening workflow for antiviral nucleoside analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN103641874A - Preparation method of gemcitabine hydrochloride - Google Patents [patents.google.com]

- 16. CN101010329B - Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine - Google Patents [patents.google.com]

- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 18. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 19. lifesciencesite.com [lifesciencesite.com]

- 20. benchchem.com [benchchem.com]

- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

An In-depth Technical Guide to Protected Nucleosides for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and practices of using protected nucleosides in solid-phase oligonucleotide synthesis. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the development and synthesis of nucleic acid-based therapeutics and diagnostics.

Introduction to Protected Nucleosides

The chemical synthesis of oligonucleotides with a defined sequence is a cornerstone of modern molecular biology and drug development.[1][2] The process relies on the sequential addition of nucleotide building blocks to a growing chain on a solid support.[1][2][3][4] To ensure the specific and controlled formation of the desired phosphodiester linkages, reactive functional groups on the nucleoside monomers must be temporarily masked with protecting groups.[5][6] These protected nucleosides, typically in the form of phosphoramidites, are the essential building blocks for automated solid-phase oligonucleotide synthesis.[1][3][7]

The selection of an appropriate protecting group strategy is critical for the successful synthesis of high-purity oligonucleotides. The protecting groups must be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the final oligonucleotide product.[5][8] This guide delves into the key aspects of nucleoside protection, including the protection of the 5'-hydroxyl, the nucleobases, and the phosphate (B84403) backbone, and provides detailed protocols for their use in oligonucleotide synthesis.

The Core Chemistry: Protecting Groups

The efficiency and fidelity of oligonucleotide synthesis are highly dependent on the strategic use of protecting groups at three key positions on the nucleoside: the 5'-hydroxyl group of the sugar moiety, the exocyclic amino groups of the nucleobases (Adenine, Guanine (B1146940), and Cytosine), and the phosphate group of the phosphoramidite (B1245037).[5]

5'-Hydroxyl Protection

The 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected to prevent self-polymerization and to ensure a single addition to the growing oligonucleotide chain.[2][4][9] The most widely used protecting group for the 5'-hydroxyl is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1][4][10][11]

The DMT group is selectively removed at the beginning of each synthesis cycle by a brief treatment with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[1] This deprotection step, known as detritylation, generates a free 5'-hydroxyl group on the support-bound oligonucleotide, which is then ready to react with the next activated phosphoramidite.[4][9] The detritylation reaction releases the stable and intensely colored DMT cation, which allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[1][12][13]

Nucleobase Protection

The exocyclic amino groups of adenine (B156593) (N6), guanine (N2), and cytosine (N4) are nucleophilic and must be protected to prevent side reactions during the phosphoramidite coupling step.[5][8][14] Thymine and uracil (B121893) do not have exocyclic amino groups and therefore do not typically require base protection.[6][14]

The choice of nucleobase protecting groups is critical as they must remain intact throughout the entire synthesis and be removed at the final deprotection step without damaging the oligonucleotide. Standard base-labile acyl protecting groups are commonly employed:

-

Acetyl (Ac) is also frequently used for cytosine, particularly in "UltraFAST" deprotection protocols to avoid a transamination side reaction.[4][17][18]

More labile protecting groups, often referred to as "mild" or "ultramild," have been developed for the synthesis of oligonucleotides containing sensitive modifications. These include:

-

Phenoxyacetyl (Pac) for adenine.[15]

-

iso-Propyl-phenoxyacetyl (iPr-Pac) for guanine.[15]

-

Dimethylformamidine (dmf) for guanine.[4]

These milder protecting groups can be removed under less harsh basic conditions, which is crucial for preserving the integrity of complex and modified oligonucleotides.[4][14]

Phosphate Protection

The phosphoramidite moiety itself contains a protecting group on the phosphorus atom to prevent unwanted side reactions and to control the reactivity during the coupling step. The most common phosphate protecting group is the β-cyanoethyl (CE) group.[6][14] The CE group is stable throughout the synthesis cycle but is readily removed by β-elimination under the basic conditions of the final deprotection step.[4]

The Phosphoramidite Synthesis Cycle

Automated solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. A typical synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation.

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the support-bound nucleoside using a mild acid, exposing the 5'-hydroxyl group for the next reaction.[1][4][9]

-

Coupling: The next protected nucleoside phosphoramidite is activated, typically with a tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing chain.[1][3][4] This forms an unstable phosphite triester linkage.

-

Capping: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped" using reagents like acetic anhydride.[2][3][4]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.[1][3][4]

This four-step cycle is repeated until the oligonucleotide of the desired length is synthesized.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and fully protected. The final steps involve cleavage from the support and removal of all protecting groups to yield the final, biologically active oligonucleotide.[19] This process is typically performed in a single step using a basic solution.[19]

The choice of deprotection conditions depends on the lability of the nucleobase protecting groups and the presence of any sensitive moieties on the oligonucleotide.

Standard Deprotection

For oligonucleotides synthesized with standard benzoyl (Bz) and isobutyryl (iBu) protecting groups, deprotection is typically carried out using concentrated aqueous ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[4][17]

Mild and UltraFAST Deprotection

For sensitive oligonucleotides, milder deprotection strategies are employed. "UltraFAST" deprotection protocols often use a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA), which significantly reduces the deprotection time.[17] This method requires the use of acetyl (Ac) protected dC to prevent a transamination side reaction.[4][17] "UltraMILD" conditions, such as using potassium carbonate in methanol (B129727), are used for oligonucleotides with extremely sensitive modifications and require the use of very labile protecting groups like Pac and iPr-Pac.[4][17]

Data Presentation: Quantitative Comparison of Deprotection Conditions

The following tables summarize the deprotection times for various protecting groups under different conditions, providing a basis for selecting the appropriate deprotection strategy.

Table 1: Deprotection Times for dG Protecting Groups with Ammonium Hydroxide [17]

| dG Protecting Group | Temperature | Time |

| Isobutyryl (iBu) | Room Temp. | 36 h |

| 55 °C | 16 h | |

| 65 °C | 8 h | |

| Dimethylformamidine (dmf) | Room Temp. | 16 h |

| 55 °C | 4 h | |

| 65 °C | 2 h |

Table 2: UltraFAST Deprotection Times with AMA (Ammonium Hydroxide/Methylamine) [17]

| dG Protecting Group | Temperature | Time |

| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min |

| 37 °C | 30 min | |

| 55 °C | 10 min | |

| 65 °C | 5 min |

Note: The UltraFAST system requires the use of acetyl (Ac) protected dC.[17]